molecular formula C17H17N3O6 B3593033 [4-(2-FURYLCARBONYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE

[4-(2-FURYLCARBONYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE

Cat. No.: B3593033
M. Wt: 359.3 g/mol
InChI Key: BAEKBOYJJVIPDU-UHFFFAOYSA-N
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Description

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE is a complex organic compound with potential applications in various fields of science and industry. This compound features a piperazine ring substituted with a furylcarbonyl group and a methoxy-nitrophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-3-nitrobenzoyl chloride with 4-(2-furylcarbonyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 4-(2-FURYLCARBONYL)PIPERAZINO](4-AMINO-3-METHOXYPHENYL)METHANONE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.

Medicine

In medicine, 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional group interactions.

Mechanism of Action

The mechanism of action of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, the nitro group may participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2-FURYLCARBONYL)PIPERAZINE
  • **4-METHOXY-3-NITROBENZOIC ACID
  • **4-(2-FURYLCARBONYL)ANILINE

Uniqueness

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(4-methoxy-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-25-14-5-4-12(11-13(14)20(23)24)16(21)18-6-8-19(9-7-18)17(22)15-3-2-10-26-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEKBOYJJVIPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-FURYLCARBONYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE
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[4-(2-FURYLCARBONYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE
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[4-(2-FURYLCARBONYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE
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[4-(2-FURYLCARBONYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE
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[4-(2-FURYLCARBONYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE
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[4-(2-FURYLCARBONYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE

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